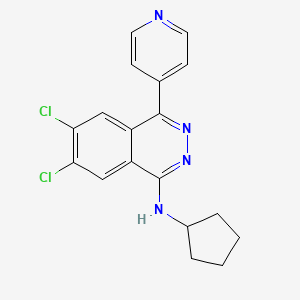
SLP7111228 HCl
Vue d'ensemble
Description
SLP7111228 HCl is a potent and selective inhibitor of sphingosine kinase (SPHK) 1 . It has Ki values of 0.048 and >10 μM for SPHK1 and 2, respectively . It induces a concentration-dependent decrease in sphingosine-1-phosphate (S1P) in U937 cells but has no effect on sphingosine levels .
Molecular Structure Analysis
The molecular formula of SLP7111228 HCl is C22H34ClN5O . The InChI code isInChI=1S/C22H33N5O.ClH/c1-2-3-4-5-6-7-9-17-11-13-18 (14-12-17)21-25-20 (28-26-21)16-19-10-8-15-27 (19)22 (23)24;/h11-14,19H,2-10,15-16H2,1H3, (H3,23,24);1H/t19-;/m0./s1 . Chemical Reactions Analysis
SLP7111228 HCl is known to inhibit the reuptake of norepinephrine and dopamine weakly .Physical And Chemical Properties Analysis
SLP7111228 HCl is a crystalline solid . It has a molecular weight of 420.0 g/mol . It has a solubility of 12.5 mg/ml in DMF, 30 mg/ml in DMSO, and 30 mg/ml in Ethanol .Applications De Recherche Scientifique
Inhibition of Sphingosine Kinase 1 (SPHK1)
SLP7111228 HCl is a potent and selective inhibitor of SPHK1, with K(_i) values of 0.048 μM for SPHK1 . By inhibiting this enzyme, it can modulate the sphingosine-1-phosphate (S1P) pathway, which is crucial in various cellular processes including proliferation, survival, and migration. This makes it a valuable tool for researching cancer biology, as SPHK1 is often overexpressed in malignant cells and contributes to oncogenic signaling.
Modulation of S1P Levels
The compound has been shown to induce a concentration-dependent decrease in S1P levels in U937 cells . This application is significant in immunology and inflammation research, as S1P is a bioactive lipid mediator that plays a role in immune cell trafficking and vascular integrity. By controlling S1P levels, SLP7111228 HCl can help in studying and potentially treating inflammatory diseases.
Cardiovascular Research
Given that S1P has a role in endothelial function and vascular homeostasis, SLP7111228 HCl’s ability to decrease blood levels of S1P suggests its utility in cardiovascular research . It could be used to explore therapeutic strategies for conditions like atherosclerosis and myocardial infarction, where S1P signaling is implicated.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O.ClH/c1-2-3-4-5-6-7-9-17-11-13-18(14-12-17)21-25-20(28-26-21)16-19-10-8-15-27(19)22(23)24;/h11-14,19H,2-10,15-16H2,1H3,(H3,23,24);1H/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAGUXWEQBFUPB-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NOC(=N2)CC3CCCN3C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NOC(=N2)C[C@@H]3CCCN3C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SLP7111228 (hydrochloride) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



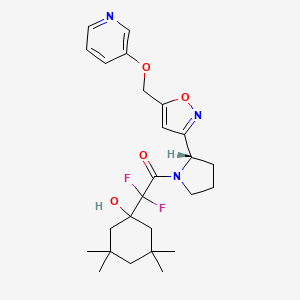
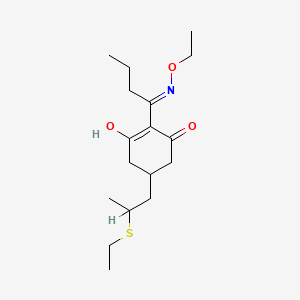
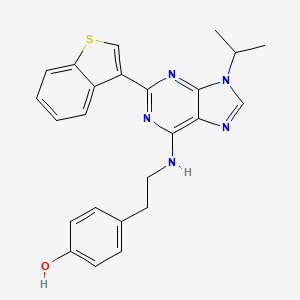
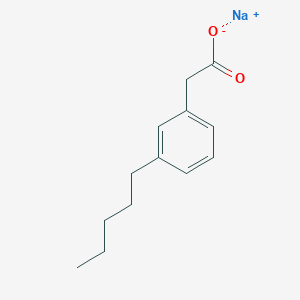
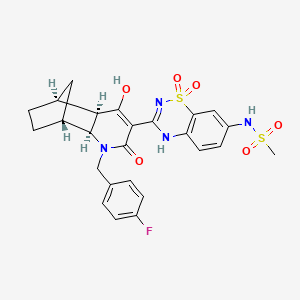

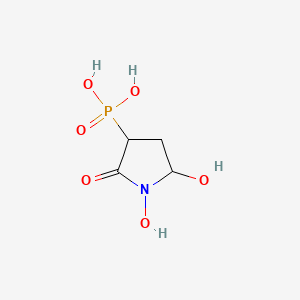
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one](/img/structure/B610804.png)
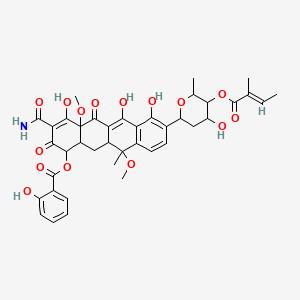

![3-[5-[[(6aR)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B610808.png)
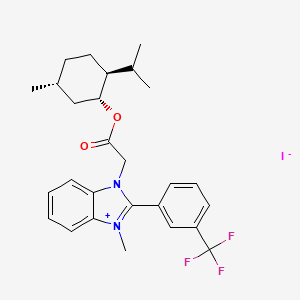
![1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea](/img/structure/B610812.png)
